molecular formula C22H33N3O4 B6314567 tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate CAS No. 1823288-48-7

tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate

Cat. No.: B6314567
CAS No.: 1823288-48-7
M. Wt: 403.5 g/mol
InChI Key: JQPNCWIOSGRQSI-UHFFFAOYSA-N
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Description

tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate is a complex organic compound with the molecular formula C22H33N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a pyrrolidinyl-piperidinylcarbamate moiety .

Preparation Methods

The synthesis of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common synthetic route involves the following steps:

    Protection of the amine group: The amine group of the piperidine ring is protected using a tert-butyl carbamate (Boc) group.

    Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized separately and then coupled with the protected piperidine intermediate.

    Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate.

    Deprotection and final coupling: The Boc group is removed, and the final coupling reaction is performed to obtain the desired compound

Chemical Reactions Analysis

tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamate group

Scientific Research Applications

tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is also employed in studies involving reaction mechanisms and catalysis.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-22(2,3)29-20(26)23-18-9-12-24(13-10-18)19-11-14-25(15-19)21(27)28-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPNCWIOSGRQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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